molecular formula C19H18N2O3S B11399795 N-cyclopropyl-2-(2-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine

N-cyclopropyl-2-(2-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine

Cat. No.: B11399795
M. Wt: 354.4 g/mol
InChI Key: IPBPPSMQKDKABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzenesulfonyl)-N-cyclopropyl-2-(2-methylphenyl)-1,3-oxazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a cyclopropyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-cyclopropyl-2-(2-methylphenyl)-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-amino-2-methylphenyl ketone, with a suitable reagent like benzenesulfonyl chloride.

    Introduction of the cyclopropyl group: This step involves the reaction of the intermediate with a cyclopropylating agent, such as cyclopropyl bromide, under basic conditions.

    Final assembly: The final step involves coupling the intermediate with the benzenesulfonyl group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-cyclopropyl-2-(2-methylphenyl)-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the benzenesulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzenesulfonyl derivatives.

    Substitution: Substituted benzenesulfonyl derivatives.

Scientific Research Applications

4-(benzenesulfonyl)-N-cyclopropyl-2-(2-methylphenyl)-1,3-oxazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-cyclopropyl-2-(2-methylphenyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on the target molecule. The cyclopropyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzenesulfonyl)-N-cyclopropyl-2-phenyl-1,3-oxazol-5-amine
  • 4-(benzenesulfonyl)-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine

Uniqueness

4-(benzenesulfonyl)-N-cyclopropyl-2-(2-methylphenyl)-1,3-oxazol-5-amine is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, specificity, and overall efficacy in various applications.

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

4-(benzenesulfonyl)-N-cyclopropyl-2-(2-methylphenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C19H18N2O3S/c1-13-7-5-6-10-16(13)17-21-19(18(24-17)20-14-11-12-14)25(22,23)15-8-3-2-4-9-15/h2-10,14,20H,11-12H2,1H3

InChI Key

IPBPPSMQKDKABR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)NC3CC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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